Benzo[b]thiophen-3(2H)-one, 2-acetyl-
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Overview
Description
Benzo[b]thiophen-3(2H)-one, 2-acetyl- is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by the presence of an acetyl group at the 2-position of the thiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of Benzo[b]thiophen-3(2H)-one, 2-acetyl- can be achieved through various methods. One common approach involves the cyclization of substituted 2-(phenacylthio)benzoic acids using different reagents . Another method includes the reaction of alkyne-substituted 2-bromobenzene with sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Industrial production methods often involve the use of thiourea as a reagent in place of sodium sulfide or potassium sulfide .
Chemical Reactions Analysis
Benzo[b]thiophen-3(2H)-one, 2-acetyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives
Common reagents used in these reactions include phenylhydrazine, arylmagnesium bromide, and sodium borohydride . Major products formed from these reactions include monophenylhydrazone derivatives, 1-phenyl-3-aryl-1H-1benzothieno[3,2-c]pyrazoles, and 2-arylmethylenebenzo[b]thiophen-3(2H)-ones .
Scientific Research Applications
Benzo[b]thiophen-3(2H)-one, 2-acetyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-3(2H)-one, 2-acetyl- involves its interaction with specific molecular targets and pathways. For example, as a serotonin N-acetyltransferase inhibitor, it inhibits the enzyme responsible for the biosynthesis of melatonin, thereby regulating melatonin levels in the body . Additionally, benzothiophene derivatives have been shown to activate the STING pathway, leading to the production of type I interferons and proinflammatory cytokines .
Comparison with Similar Compounds
Benzo[b]thiophen-3(2H)-one, 2-acetyl- can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-carboxamide derivatives: These compounds have been studied for their STING-agonistic activity and potential antitumor efficacy.
Benzo[b]thieno[2,3-d]thiophene derivatives: These compounds are used as organic semiconductors for organic thin-film transistors.
N-bromoacetyltryptamine: This compound is a bisubstrate analogue inhibitor that mimics the structure of the intermediate formed during the catalysis of serotonin N-acetyltransferase.
The uniqueness of Benzo[b]thiophen-3(2H)-one, 2-acetyl- lies in its specific acetyl substitution, which imparts distinct chemical and biological properties compared to other benzothiophene derivatives.
Properties
Molecular Formula |
C10H8O2S |
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Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-acetyl-1-benzothiophen-3-one |
InChI |
InChI=1S/C10H8O2S/c1-6(11)10-9(12)7-4-2-3-5-8(7)13-10/h2-5,10H,1H3 |
InChI Key |
ALLOXTNJJHYPLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
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